molecular formula C14H14O4 B2913324 2-(2,6-dimethoxybenzoyl)-5-methylfuran CAS No. 1281546-65-3

2-(2,6-dimethoxybenzoyl)-5-methylfuran

Cat. No.: B2913324
CAS No.: 1281546-65-3
M. Wt: 246.262
InChI Key: FFKFKOKQZRONRA-UHFFFAOYSA-N
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Description

2-(2,6-Dimethoxybenzoyl)-5-methylfuran is an organic compound that belongs to the class of benzoyl derivatives It is characterized by the presence of a furan ring substituted with a 2,6-dimethoxybenzoyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,6-dimethoxybenzoyl)-5-methylfuran typically involves the acylation of 5-methylfuran with 2,6-dimethoxybenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine in an anhydrous solvent like dichloromethane. The reaction mixture is usually cooled to 0°C before the addition of 2,6-dimethoxybenzoyl chloride, and then allowed to warm to room temperature and refluxed for several hours .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(2,6-Dimethoxybenzoyl)-5-methylfuran can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furanones, while reduction of the carbonyl group can produce alcohol derivatives.

Scientific Research Applications

2-(2,6-Dimethoxybenzoyl)-5-methylfuran has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Dimethoxybenzoyl chloride
  • 2,6-Dimethoxybenzoic acid
  • 2,3-Dimethoxybenzamide

Uniqueness

2-(2,6-Dimethoxybenzoyl)-5-methylfuran is unique due to the presence of both a furan ring and a 2,6-dimethoxybenzoyl group. This combination of structural features imparts specific chemical and physical properties that are not found in other similar compounds. For example, the furan ring provides aromaticity and stability, while the 2,6-dimethoxybenzoyl group offers potential sites for further functionalization .

Properties

IUPAC Name

(2,6-dimethoxyphenyl)-(5-methylfuran-2-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14O4/c1-9-7-8-12(18-9)14(15)13-10(16-2)5-4-6-11(13)17-3/h4-8H,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFKFKOKQZRONRA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)C2=C(C=CC=C2OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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